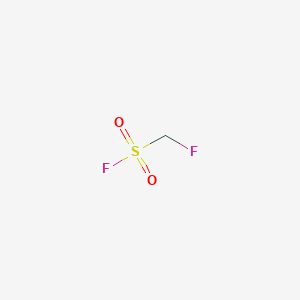

Fluoromethanesulfonyl fluoride

Description

Contextualization within Sulfur(VI)-Fluoride Chemistry and Reactive Functional Groups

Fluoromethanesulfonyl fluoride (B91410) is a member of the sulfur(VI) fluoride family of compounds. This class is characterized by a sulfur atom in its highest oxidation state (+6) bonded to at least one fluorine atom. The sulfur-fluorine (S-F) bond is one of the strongest in organic chemistry, which imparts considerable kinetic stability to the molecule under many conditions. wikipedia.orgcas.cn These compounds are relatively resistant to hydrolysis, reduction, and thermolysis. cas.cnnih.gov

Despite this inherent stability, the S(VI)-F bond's reactivity can be "unlocked" under specific catalytic conditions, a concept central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. cas.cnacs.orgnih.gov SuFEx, recognized as a next-generation "click chemistry" platform, involves the reliable and efficient exchange of the fluoride on a sulfur(VI) center with a nucleophile. acs.orgresearchgate.netsigmaaldrich.com This allows for the robust formation of new bonds, connecting diverse molecular modules through a sulfuryl (-SO2-) linkage. cas.cnnih.govresearchgate.net Fluoromethanesulfonyl fluoride, as a simple alkylsulfonyl fluoride, represents a fundamental building block within this chemical space, where the interplay between the compound's kinetic stability and its latent reactivity is a key feature. cas.cn

Significance of Sulfonyl Fluorides as Electrophilic Warheads and Workhorse Functional Groups in Chemical Research

The sulfonyl fluoride (R-SO2F) group is a significant functional group in modern chemical research, acting as both a versatile synthetic connector and a specialized reactive probe in biological systems. acs.orgresearchgate.net In the field of chemical biology and drug discovery, sulfonyl fluorides have emerged as a privileged class of "electrophilic warheads" for designing targeted covalent inhibitors. acs.orgacs.orgsigmaaldrich.com Unlike traditional covalent modifiers that often target the relatively rare amino acid cysteine, sulfonyl fluorides exhibit context-specific reactivity with a broader range of nucleophilic amino acid residues, including tyrosine, serine, lysine (B10760008), and histidine. acs.orgsigmaaldrich.comrsc.org This expanded targeting capability significantly broadens the scope of proteins that can be addressed with covalent drugs. rsc.org

The utility of sulfonyl fluorides extends to their role as dependable "workhorse" functional groups in organic synthesis. Their stability allows them to be carried through multi-step synthetic sequences, while their specific reactivity under SuFEx conditions enables their use in the rapid and efficient construction of complex molecules, polymers, and materials. acs.orgsigmaaldrich.comresearchgate.net The balance between stability and reactivity makes the sulfonyl fluoride moiety a powerful tool for applications ranging from materials science to medicinal chemistry. acs.orgacs.orgenamine.net

Role of Organofluorine Compounds in Advanced Synthetic and Biological Research

The deliberate incorporation of fluorine into organic molecules is a cornerstone of modern medicinal, agricultural, and materials science. wikipedia.orgnumberanalytics.comcas.cn Organofluorine compounds often exhibit unique physicochemical properties compared to their non-fluorinated analogues. researchgate.netwiley.com Fluorine is the most electronegative element and is relatively small in size, comparable to a hydrogen atom. wikipedia.orgnih.gov

In medicinal chemistry, replacing hydrogen with fluorine can profoundly influence a molecule's biological profile. wiley.comnih.gov This modification can enhance metabolic stability by strengthening bonds susceptible to enzymatic cleavage, increase bioavailability, and modulate the acidity or basicity of nearby functional groups. researchgate.netnih.govomicsonline.org These effects can lead to improved drug potency, selectivity, and pharmacokinetic properties. researchgate.net Consequently, an estimated 20% of all pharmaceuticals on the market contain at least one fluorine atom. cas.cnnih.gov In materials science, fluorination is used to create advanced polymers and surfaces with desirable properties such as high thermal stability and oil and water repellency. wikipedia.org

Overview of Research Trajectories for this compound Analogues

Research involving analogues of this compound is advancing along several trajectories, reflecting the broader exploration of sulfur-fluorine chemistry. One major area is the development of novel reagents for chemical synthesis. Analogues with different fluoroalkyl chains are being investigated for their potential in creating new polymers and as electrolytes for high-performance batteries, where their stability and electrochemical properties are critical. researchgate.net

Another significant research direction is in the field of chemical biology. Scientists are designing more complex sulfonyl fluoride-containing molecules to act as highly selective probes for studying protein function in living systems. nih.gov The reactivity of the sulfonyl fluoride "warhead" can be tuned by altering the adjacent molecular scaffold, leading to compounds that can target specific amino acid residues on a protein of interest with high precision. sigmaaldrich.comenamine.net For example, the reactivity of sulfonyl fluorides can be dramatically altered by adjacent groups, such as oxetanes, leading to different reaction pathways like defluorosulfonylation instead of the canonical SuFEx reaction. springernature.com Furthermore, the development of related sulfur-fluorine compounds, such as arenesulfenyl fluorides, expands the toolbox for creating novel fluorinated molecules with potential synthetic utility. chemrxiv.org This ongoing research continues to expand the applications of fluorinated sulfonyl compounds far beyond their initial uses.

Physicochemical Properties of this compound

The following table summarizes key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 1426-07-9 | chemsrc.com |

| Molecular Formula | CH₂F₂O₂S | chemsrc.com |

| Molecular Weight | 116.087 g/mol | chemsrc.com |

| Exact Mass | 115.97400 | chemsrc.com |

| PSA (Polar Surface Area) | 42.52 Ų | chemsrc.com |

| LogP | 1.29350 | chemsrc.com |

Comparative Properties of Related Sulfonyl Fluorides

This table provides a comparison of this compound with structurally related sulfonyl fluoride compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| This compound | CH₂F₂O₂S | 116.09 | Data not available | Data not available |

| Dithis compound | CHF₃O₂S | 134.08 | 44 | 50-55 |

| Trithis compound | CF₄O₂S | 152.06 | -21.7 | -138 |

| Sulfuryl fluoride | F₂O₂S | 102.06 | -55.2 | -136.7 |

Data sourced from references chemsrc.com and fao.org.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH2F2O2S |

|---|---|

Molecular Weight |

116.09 g/mol |

IUPAC Name |

fluoromethanesulfonyl fluoride |

InChI |

InChI=1S/CH2F2O2S/c2-1-6(3,4)5/h1H2 |

InChI Key |

WGBZKRKBGGQMSY-UHFFFAOYSA-N |

Canonical SMILES |

C(F)S(=O)(=O)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving Fluoromethanesulfonyl Fluoride and Sulfonyl Fluoride Analogues

Mechanistic Pathways of Sulfur(VI)-Fluoride Exchange (SuFEx) Reactions

Sulfur(VI)-fluoride exchange (SuFEx) chemistry, introduced by Sharpless and coworkers in 2014, has rapidly emerged as a powerful tool in chemical synthesis, falling under the umbrella of "click chemistry". researchgate.net These reactions are characterized by the reliable and specific reactivity of the sulfur(VI)-fluoride (SVI-F) bond with a variety of nucleophiles. researchgate.netacs.org The exceptional stability of the SVI-F bond, coupled with its capacity for selective activation, forms the cornerstone of SuFEx reactivity. acs.orgoup.com Unlike their sulfonyl chloride counterparts, which are prone to reductive collapse, sulfonyl fluorides exclusively undergo substitution at the sulfur center. researchgate.net

The mechanism of SuFEx reactions is largely governed by the high positive charge on the sulfur atom, rendering it susceptible to nucleophilic attack. nih.gov The process is often facilitated by base catalysis, with non-nucleophilic tertiary amines like triethylamine (B128534) (Et3N) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) playing a crucial role. cshl.edulatrobe.edu.au The base can activate either the S(VI) fluoride (B91410) electrophile or the nucleophile, such as a silyl (B83357) ether. claremont.edu In protein contexts, SuFEx reactions proceed via a two-step mechanism involving initial noncovalent binding followed by the covalent bond formation, with the rate being influenced by binding affinity and the identity of the target residue. rsc.org

Role of the SVI-F Bond in Click Chemistry

The SVI-F bond is central to the success of SuFEx as a click chemistry platform. Its inherent stability towards hydrolysis, oxidation, and reduction ensures that molecules containing this functional group are robust and can be handled under a wide range of conditions. oup.com This stability, however, does not render the bond inert. Under specific catalytic conditions, the SVI-F bond can be selectively activated to react with nucleophiles such as phenols, amines, and silyl ethers. researchgate.netcshl.edu This controlled reactivity allows for the construction of diverse molecular architectures, including polysulfates and polysulfonates, from simple building blocks. researchgate.net

The versatility of the SVI-F bond is further highlighted by its incorporation into various "hubs" for modular click chemistry. cshl.edu Molecules like sulfuryl fluoride (SO2F2) and thionyl tetrafluoride (SOF4) can act as connectors, linking different molecular fragments through stable sulfonyl or sulfamoyl bridges. oup.comnih.gov This modular approach is a hallmark of click chemistry, enabling the rapid assembly of complex molecules with diverse functionalities. cshl.edu

Impact of Fluoride Ion Hydrogen-Bonding Requirements on Reactivity

The departure of the fluoride ion as a leaving group is a critical step in the SuFEx mechanism and is significantly influenced by hydrogen bonding. researchgate.net The fluoride ion has a strong requirement for hydrogen bonding to stabilize the developing negative charge in the transition state. researchgate.net This requirement can be fulfilled by proton sources, often in the form of the bifluoride ion (HF2-). researchgate.netresearchgate.net The bifluoride ion, with its unique structure and moderate acidity, has been shown to be an effective catalyst for SuFEx reactions. nih.gov

Proton-Mediated Reactivity Studies

Protons, or acidic species, can play a significant role in activating the otherwise stable S-F bond for nucleophilic substitution. researchgate.net The bifluoride ion (HF2-), which contains a proton shared between two fluoride ions, has been identified as a particularly effective catalyst for SuFEx reactions. nih.gov This species is believed to facilitate the reaction by providing a proton to assist in the departure of the fluoride leaving group. researchgate.net Studies have shown that acidic bifluoride species can promote SuFEx reactivity, whereas strongly basic fluoride sources show only moderate activity. nih.gov

The use of hydrogen fluoride catalysts creates an acidic environment that is compatible with alkyl sulfonyl fluorides. nih.gov This has been demonstrated in the synthesis of polysulfonates from aliphatic bis(sulfonyl fluorides). nih.gov The catalytic activity of poly(hydrogen fluoride) salts has also been investigated, indicating that these species can effectively promote SuFEx transformations. nih.gov

Transition-Metal-Catalyzed Transformations

While SuFEx reactions are often metal-free, transition metals, particularly palladium, have been employed to catalyze transformations involving sulfonyl fluorides. These catalytic systems open up new avenues for the formation of carbon-sulfur and carbon-fluorine bonds.

Mechanistic Insights into Palladium-Catalyzed Fluorination

Palladium-catalyzed fluorination reactions provide a valuable method for the synthesis of aryl and vinyl fluorides. princeton.educhemrxiv.org Mechanistic studies of these reactions have revealed complex catalytic cycles. In the fluorination of allylic chlorides, for instance, an allylpalladium fluoride intermediate is believed to be key. princeton.edu Evidence suggests a homobimetallic mechanism where a neutral allylpalladium fluoride acts as the nucleophile, attacking a cationic allylpalladium electrophile. princeton.edu

For the fluorination of cyclic vinyl triflates, the mechanism is thought to proceed through a Pd(0)/Pd(II) catalytic cycle. chemrxiv.orgacsgcipr.org A critical step is the reductive elimination of the C-F bond from a Pd(II) intermediate. acsgcipr.org The geometry of the LPd(vinyl)F complex plays a crucial role; the cis isomer readily undergoes reductive elimination, while the trans isomer is prone to an undesired side reaction. chemrxiv.org The use of sterically hindered ligands is often necessary to facilitate the challenging reductive elimination step and prevent catalyst aggregation. acsgcipr.org In some cases, high-valent palladium species, such as Pd(III) or Pd(IV), have been proposed as intermediates, particularly in the fluorination of arylboronic acid derivatives and direct C-H fluorination. nih.govspringernature.com

In situ Ligand Modification in Catalytic Cycles

Investigations into palladium-catalyzed fluorination have revealed that the supporting ligand can undergo modification during the catalytic cycle. chemrxiv.orgnih.gov In the fluorination of aryl triflates with electron-rich aryl groups, it was found that the initial biaryl phosphine (B1218219) ligand undergoes an in situ rearrangement to form a terarylphosphine ligand. nih.gov This modified ligand then supports the active catalytic species. The addition of a third aryl ring to the phosphine ligand appears to confer greater stability to the palladium complex, which may be necessary for the C-F bond-forming step to occur. nih.gov

Similarly, in the fluorination of cyclic vinyl triflates, the addition of a substoichiometric amount of TESCF3 was found to promote the formation of the desired cis-LPd(vinyl)F complex through an unusual dearomatization of the ligand via nucleophilic attack from a trifluoromethyl anion. chemrxiv.org This in situ ligand modification prevents the formation of an undesired Pd-cyclohexyne intermediate and leads to improved efficiency and regioselectivity. chemrxiv.org These findings highlight the dynamic nature of the catalytic system and the importance of understanding potential ligand modifications when elucidating reaction mechanisms.

Radical-Mediated Reaction Mechanisms

The chemistry of sulfonyl fluorides has been significantly advanced by the exploration of radical-mediated pathways, which offer a powerful strategy for the synthesis of complex molecules. thieme-connect.comrsc.org These reactions typically hinge on the generation of the fluorosulfonyl radical (FSO₂•), a highly reactive intermediate that can engage in a variety of transformations. rsc.orgresearchgate.net

The generation of the fluorosulfonyl radical can be achieved from several precursors. Historically, reagents like fluorosulfonyl chloride (FSO₂Cl) have been used. rsc.orgacs.org Under photoredox catalysis, FSO₂Cl can be reduced to generate the FSO₂• radical and a chloride anion. acs.org More recently, redox-active radical precursors such as 1-fluorosulfonyl 2-aryl benzoimidazolium (FABI) salts have been developed, enabling efficient generation of the FSO₂• radical under mild, visible-light-mediated conditions. nih.govchemrxiv.org Another approach involves the reaction of a CF₃ radical with allylsulfonyl fluoride, which, through addition and subsequent β-fragmentation, releases the FSO₂• radical. nih.govresearchgate.net

Once generated, the fluorosulfonyl radical readily participates in addition reactions with unsaturated carbon-carbon bonds. nih.gov A prominent application is the radical hydro-fluorosulfonylation of alkenes and alkynes. nih.gov In this process, the FSO₂• radical adds to the double or triple bond, forming a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom to yield the final aliphatic or alkenylsulfonyl fluoride product. nih.gov This method has proven effective for the late-stage modification of complex molecules, including natural products and peptides. nih.gov

Furthermore, radical 1,2-difunctionalization of unactivated alkenes represents another key mechanistic pathway. d-nb.info In this type of reaction, a bifunctional reagent, such as an alkynyl sulfonyl fluoride, can serve as both the FSO₂• radical precursor and a trapping reagent. rsc.orgd-nb.info The process is typically initiated by a radical initiator like AIBN. The FSO₂• radical adds to an alkene, and the resulting radical intermediate is then trapped by the alkyne moiety of the reagent, leading to the formation of β-alkynyl-fluorosulfonylalkanes. d-nb.info This strategy allows for the creation of products with significant molecular complexity, including those with quaternary carbon centers. d-nb.info

The versatility of these radical mechanisms is also demonstrated in chloro-fluorosulfonylation reactions of alkynes, which proceed under photoredox conditions to yield β-chloro alkenylsulfonyl fluorides. nih.gov These products serve as valuable synthetic hubs, as the chloride can be subsequently displaced or used in cross-coupling reactions, while the sulfonyl fluoride group remains intact for further transformations like SuFEx chemistry. nih.gov Experimental and theoretical studies, including radical trapping and clock experiments, have confirmed the presence of the fluorosulfonyl radical as the key intermediate in these transformations. rsc.orgchemrxiv.org

Kinetic and Thermodynamic Aspects of Reactivity

The reactivity of fluoromethanesulfonyl fluoride and its analogues is governed by a unique balance of kinetic accessibility and thermodynamic stability, particularly evident in the context of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. researchgate.netsigmaaldrich.com The sulfonyl fluoride group (–SO₂F) is characterized by a high degree of thermodynamic stability, rendering it inert under many conditions, including refluxing aniline (B41778) and resistance to chemical reduction. sigmaaldrich.comrsc.org This stability is a key feature that allows the –SO₂F group to be carried through various synthetic steps without decomposition. nih.gov

| Feature | Description | Implication for Reactivity |

| Thermodynamic Stability | The S-F bond in sulfonyl fluorides is strong and the overall molecule is stable to thermolysis and many nucleophiles. sigmaaldrich.comrsc.org | Allows the sulfonyl fluoride moiety to be retained during multi-step syntheses. nih.gov |

| Resistance to Reduction | Unlike sulfonyl chlorides, the cleavage of the S-F bond is exclusively heterolytic, making it resistant to reduction. rsc.org | Provides orthogonality in chemical reactions where reducing agents are present. |

| Kinetic Inertness | Sulfonyl fluorides are generally unreactive towards many nucleophiles under standard conditions. sigmaaldrich.com | Can be considered a "clickable" functional group, reacting only under specific activation conditions. |

| Activation by Catalysis | Bases can act as catalysts to lower the activation energy for nucleophilic substitution at the sulfur center. acs.org | Enables controlled and selective reactions (SuFEx) with nucleophiles like silyl ethers or amines. acs.org |

| Chemoselectivity | When activated, sulfonyl fluorides react rapidly and exclusively at the sulfur atom to yield sulfonylation products. sigmaaldrich.com | Leads to high-yielding reactions with minimal side products compared to more reactive sulfonyl chlorides. |

| Solvent Effects | The fluoride ion leaving group is stabilized in aqueous or protic environments, facilitating reactions in such media. sigmaaldrich.com | Allows for biocompatible reactions and applications in chemical biology. sigmaaldrich.comrsc.org |

Despite their inherent stability, sulfonyl fluorides can be "activated" to undergo rapid and highly selective reactions. This "click chemistry" characteristic is central to SuFEx. sigmaaldrich.com The kinetic barrier to reaction with nucleophiles can be overcome, for instance, by base catalysis. acs.org Mechanistic hypotheses suggest that a base can reversibly add to the sulfur(VI) center, forming a hypervalent intermediate that is more susceptible to nucleophilic attack. acs.org This lowers the activation energy of the reaction. The subsequent displacement of the fluoride ion is often driven by the formation of a strong bond with a fluoride acceptor, such as silicon in silyl ethers, which acts as a thermodynamic sink. acs.org

The electronic properties of the group attached to the sulfonyl fluoride moiety also play a critical kinetic role. Electron-withdrawing groups, such as perfluoroalkyl chains, increase the electrophilicity of the sulfur atom. researchgate.net This makes the sulfonyl fluoride more reactive towards nucleophiles. For instance, more electron-deficient perfluoroalkanesulfonyl fluorides react faster with bases and alcohols compared to less electron-withdrawn analogues. researchgate.net

Computational and experimental studies have provided further insight into the reaction kinetics. For example, in the formation of sulfonamides from amines and methyl sulfonyl fluoride, it was shown that a base can facilitate the reaction by engaging in a hydrogen-bonding interaction with the amine. This increases the amine's nucleophilicity and significantly lowers the energy barrier for the N-S bond formation. acs.org Similarly, photoredox-catalyzed reactions leading to allylic sulfonyl fluorides have been shown to be governed by both kinetic and thermodynamic factors to achieve high selectivity. chemrxiv.org

Reactivity Patterns and Principles of Fluoromethanesulfonyl Fluoride and Its Analogues

Reactivity Profile with Nucleophilic Species

Sulfonyl fluorides are versatile electrophiles that engage with a wide array of nucleophilic species. Their utility stems from the sulfur(VI)-fluoride exchange (SuFEx) reaction, a highly reliable and specific transformation that has been likened to "click chemistry". nih.govnih.gov This reactivity allows for the formation of stable covalent bonds with various nucleophiles, particularly the side chains of amino acid residues in proteins and common nucleophiles used in organic synthesis. nih.govnih.gov

In the realm of chemical biology, sulfonyl fluorides are valued for their ability to covalently modify multiple nucleophilic amino acid residues, moving beyond the traditional focus on cysteine. nih.govnih.gov This broad reactivity profile enables their use as chemical probes to study protein function and as "warheads" for developing covalent inhibitors. nih.govnih.gov The specific context of the protein microenvironment significantly influences the reactivity of a particular residue. nih.gov

The reaction of sulfonyl fluorides with serine is a foundational interaction in their history as biochemical tools. nih.gov They are widely used as inhibitors of serine proteases, where they react with the hydroxyl group of the active-site serine to form a highly stable sulfonate ester, effectively inactivating the enzyme. nih.gov Phenylmethylsulfonyl fluoride (B91410) (PMSF) is a classic example of an SF reagent used for this purpose during the preparation of cell lysates to prevent protein degradation. nih.gov The reactivity principle extends to threonine, which also possesses a nucleophilic hydroxyl group, though serine modification is more commonly documented. nih.gov The covalent modification of active site serine residues by sulfonyl fluorides has been utilized in "chemical mutagenesis" experiments, converting serine into other residues like cysteine or dehydroalanine. nih.gov

Sulfonyl fluorides readily engage with the primary amine of lysine (B10760008) side chains to form robust sulfonamide adducts. nih.govresearchgate.net This reaction is a cornerstone of their use in targeting non-cysteine residues for covalent inhibition. ucsf.edu Similarly, the imidazole (B134444) side chain of histidine is a competent nucleophile for reacting with sulfonyl fluorides, leading to stable covalent adducts. nih.govnih.govnih.gov The ability to target lysine and histidine is particularly valuable as these residues are frequently found in protein binding sites and at protein-protein interfaces. nih.govnih.gov The development of covalent inhibitors targeting proteins such as BCL6 and cereblon has successfully leveraged the reactivity of sulfonyl fluorides with lysine and histidine. nih.gov

The phenolate (B1203915) form of tyrosine is a strong nucleophile that reacts with sulfonyl fluorides to yield stable sulfonate esters. nih.govsemanticscholar.org The rate of reaction with tyrosine has been observed to be approximately double that of lysine under certain conditions. nih.gov This reactivity has been exploited in the rational design of covalent probes to specifically label tyrosine residues in enzyme active sites, aiding in target validation and molecular pharmacology. semanticscholar.orgresearchgate.net While sulfonyl fluorides react rapidly with the thiol side chain of cysteine, the resulting thiosulfonate ester adduct is typically unstable. nih.gov This intermediate readily collapses to form the corresponding sulfinic acid, making cysteine a less common target for achieving stable covalent linkages with this class of electrophiles compared to tyrosine or lysine. nih.gov

| Amino Acid Residue | Nucleophilic Group | Resulting Covalent Adduct | Adduct Stability | Reference |

|---|---|---|---|---|

| Serine | Hydroxyl (-OH) | Sulfonate Ester | Stable | nih.gov |

| Threonine | Hydroxyl (-OH) | Sulfonate Ester | Stable | nih.gov |

| Lysine | Amine (-NH₂) | Sulfonamide | Stable | nih.gov |

| Histidine | Imidazole | Sulfonylated Imidazole | Stable | nih.govnih.gov |

| Tyrosine | Phenol (-OH) | Sulfonate Ester | Stable | nih.govsemanticscholar.org |

| Cysteine | Thiol (-SH) | Thiosulfonate Ester | Unstable (collapses to sulfinic acid) | nih.gov |

The reliable reactivity of the S-F bond in sulfonyl fluorides is the basis of SuFEx chemistry, a powerful tool in modern organic synthesis. nih.govnih.gov This methodology allows for the efficient construction of nitrogen- and oxygen-containing sulfonylated compounds. The stability of the sulfonyl fluoride group presents a challenge, but this can be overcome through activation with catalysts, such as metal-based Lewis acids. nih.gov

The reaction of sulfonyl fluorides with various nitrogen-based nucleophiles provides a direct route to important structural motifs like sulfonamides, sulfamides, and sulfamates, which are prevalent in pharmaceuticals. nih.gov Similarly, engagement with oxygen-based nucleophiles, such as alcohols or phenols, leads to the formation of sulfonate esters. nih.gov This versatility and functional group tolerance make sulfonyl fluorides valuable building blocks for creating diverse molecular libraries for drug discovery and materials science. nih.govdntb.gov.ua

Interaction with Amino Acid Residues in Chemical Biology Contexts

Balance of Reactivity and Stability in Aqueous Systems

A defining characteristic of sulfonyl fluorides, including fluoromethanesulfonyl fluoride, is their unique balance between electrophilic reactivity and stability, particularly in aqueous media. nih.gov Unlike sulfonyl chlorides, which are rapidly hydrolyzed, sulfonyl fluorides exhibit significantly greater thermodynamic stability and resistance to hydrolysis under physiological conditions. nih.govnih.gov This stability is crucial for their application in biological systems, as it allows them to reach their intended protein targets before decomposing. nih.gov

| Compound Class | Key Characteristic | Implication | Reference |

|---|---|---|---|

| Sulfonyl Fluorides | Greater thermodynamic stability than sulfonyl chlorides | Resistant to rapid hydrolysis, enabling use in aqueous/biological systems. | nih.gov |

| Sulfonyl Fluorides | Reactivity is tunable via electronic effects of substituents | Allows for the design of compounds with tailored reactivity and stability profiles. | nih.govnih.gov |

| Phenylmethylsulfonyl fluoride (PMSF) | Half-life of 110 minutes at pH 7.5 (25 °C) | Demonstrates that stability is finite and pH-dependent. | nih.gov |

| Sulfonyl Fluorides | Resistant to reduction | Offers broader compatibility in various chemical environments compared to other sulfonyl halides. | nih.govmdpi.com |

Influence of Substituent Electronic Character on Reactivity

The reactivity of this compound and its analogues is profoundly influenced by the electronic character of substituents attached to the molecule. These electronic effects, which can be broadly categorized as inductive and resonance effects, alter the electron density at the sulfur atom of the sulfonyl fluoride group, thereby modulating its electrophilicity and susceptibility to nucleophilic attack. A quantitative understanding of these influences is crucial for predicting reaction rates and designing molecules with tailored reactivity.

The Hammett equation provides a powerful framework for quantifying the impact of substituents on the reaction rates of aromatic compounds. wikipedia.orglibretexts.org This linear free-energy relationship correlates the logarithm of the reaction rate constant (k) for a substituted derivative to the logarithm of the rate constant (k₀) for the unsubstituted parent compound through a substituent constant (σ) and a reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a particular substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these electronic effects.

Inductive and Resonance Effects

Substituents exert their electronic influence through two primary mechanisms:

Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and arises from the electronegativity difference between atoms. Electron-withdrawing groups, such as nitro (-NO₂) and cyano (-CN) groups, possess a negative inductive effect (-I), pulling electron density away from the reaction center. Conversely, electron-donating groups, like alkyl groups (-CH₃), exhibit a positive inductive effect (+I), pushing electron density towards the reaction center.

Resonance Effect (R or M): This effect is transmitted through the pi (π) system of conjugated molecules, such as aromatic rings. It involves the delocalization of electrons over multiple atoms. Electron-withdrawing groups with multiple bonds, like the nitro group, can withdraw electron density through resonance (-R effect). Substituents with lone pairs of electrons, such as methoxy (B1213986) (-OCH₃) and amino (-NH₂) groups, can donate electron density to the aromatic ring through resonance (+R effect).

Quantitative Analysis of Substituent Effects on Reactivity

The Hammett equation is a valuable tool for quantitatively assessing the impact of substituents on the reactivity of sulfonyl fluorides. By plotting the logarithm of the relative reaction rate (log(k/k₀)) against the Hammett substituent constant (σ), a linear relationship is often observed. The slope of this plot is the reaction constant (ρ).

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing substituents, suggesting that a negative charge is developing in the transition state of the rate-determining step. Conversely, a negative ρ value signifies that the reaction is favored by electron-donating substituents, implying the development of a positive charge in the transition state. The magnitude of ρ reflects the sensitivity of the reaction to substituent effects.

Research Findings on Substituted Benzenesulfonyl Fluorides

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides, which serve as close analogues to the fluorides, provide valuable insights into the electronic effects on reactivity. For the alkaline hydrolysis of a series of substituted benzenesulfonyl chlorides, a Hammett plot yields a positive ρ value of +1.564. rsc.org This positive value confirms that the reaction is facilitated by electron-withdrawing groups, which stabilize the developing negative charge on the sulfur atom in the transition state of the nucleophilic attack by the hydroxide (B78521) ion.

The following interactive table presents hypothetical data for the alkaline hydrolysis of a series of para-substituted benzenesulfonyl fluorides to illustrate the correlation between substituent electronic character and reaction rate. The relative rate constants are calculated based on a hypothetical ρ value of +1.8, which is in line with the expected sensitivity of such a reaction to electronic effects.

Alkaline Hydrolysis of para-Substituted Benzenesulfonyl Fluorides

| Substituent (X) | Hammett Constant (σₚ) | Relative Rate (k/k₀) |

|---|

As the data in the table illustrates, electron-withdrawing substituents with positive σₚ values, such as -NO₂ and -CN, significantly increase the rate of hydrolysis compared to the unsubstituted benzenesulfonyl fluoride. In contrast, electron-donating groups with negative σₚ values, like -CH₃, -OCH₃, and -NH₂, decrease the reaction rate. This trend is a direct consequence of the electronic stabilization or destabilization of the transition state. Electron-withdrawing groups delocalize the developing negative charge, lowering the activation energy, while electron-donating groups concentrate the negative charge, raising the activation energy.

Advanced Applications of Fluoromethanesulfonyl Fluoride in Organic Synthesis

Applications as Building Blocks in Complex Molecule Synthesis

The incorporation of fluorine or fluorine-containing moieties into organic molecules can significantly modulate their physical, chemical, and biological properties. This has led to a surge in the use of fluorinated building blocks in the design and synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com Fluoromethanesulfonyl fluoride (B91410) serves as a valuable precursor to a variety of these essential building blocks. The strategic introduction of a fluoromethylsulfonyl group or its derivatives can enhance metabolic stability, binding affinity to biological targets, and lipophilicity of the final compound. eurekaselect.comnih.gov

The utility of fluorinated building blocks extends to creating molecules with tailored characteristics. For instance, the trifluoromethyl (CF3) group, which can be accessed through reactions involving fluoromethanesulfonyl fluoride derivatives, is a common substituent in many top-selling drugs and agrochemicals. sigmaaldrich.com The synthesis of complex molecules often relies on a modular approach, where pre-functionalized building blocks are coupled together. This compound-derived synthons provide chemists with a reliable method to introduce the desired fluorine-containing functionalities at specific positions within a target molecule.

Role in Fluorination and Fluoroalkylation Reactions

This compound and related compounds are pivotal reagents in reactions designed to introduce fluorine atoms or fluoroalkyl groups into organic substrates. sioc.ac.cnacs.org These transformations are of paramount importance in medicinal and agricultural chemistry, where the presence of fluorine can lead to enhanced biological activity. ccspublishing.org.cn

Perfluoroalkyl groups, particularly the trifluoromethyl group, are highly sought after in drug discovery due to their ability to improve a molecule's metabolic stability and membrane permeability. mdpi.com While not directly a source of a trifluoromethyl group, the chemistry of this compound is closely related to that of trithis compound (triflyl fluoride), a potent trifluoromethylating agent. The principles governing the reactivity of the sulfonyl fluoride group are applicable to a range of perfluoroalkanesulfonyl fluorides. wikipedia.orgwikipedia.org These reagents can react with nucleophiles to deliver the perfluoroalkyl group. For example, perfluorobutanesulfonyl fluoride (NfF) is used to introduce the nonafluorobutyl (nonaflate) group, which is a valuable functional group in cross-coupling reactions. wikipedia.org

The electrochemical fluorination of methanesulfonyl fluoride is a key process for the production of trithis compound, highlighting the foundational role of this compound's non-fluorinated precursor in accessing these important reagents. google.com

Deoxyfluorination, the conversion of an alcohol to an alkyl fluoride, is a fundamental transformation in organofluorine chemistry. princeton.edubrynmawr.edu Sulfonyl fluorides have emerged as a versatile class of reagents for this purpose. ucla.eduprinceton.eduyoutube.com A prominent example is PyFluor (2-pyridinesulfonyl fluoride), which is an analogue of this compound. ucla.educhemimpex.comenamine.netresearchgate.netorganic-chemistry.org

PyFluor offers several advantages over traditional deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride), including being more stable, less expensive, and affording higher selectivity with reduced elimination side products. ucla.eduorganic-chemistry.org The reaction proceeds through the formation of a sulfonate ester intermediate, which is then displaced by a fluoride ion. The choice of the sulfonyl fluoride and the base can be fine-tuned to achieve the desired reactivity and selectivity for a wide range of alcohol substrates. princeton.eduucla.edu This tunability allows for the efficient fluorination of primary, secondary, and even some tertiary alcohols. ucla.edu

Table 1: Comparison of Deoxyfluorination Reagents

| Reagent | Key Advantages | Common Substrates |

|---|---|---|

| DAST | Readily available | Primary and secondary alcohols |

| Deoxo-Fluor | Thermally more stable than DAST | Primary and secondary alcohols |

| PyFluor | High selectivity, low cost, stable | Primary and secondary alcohols, sensitive substrates |

Synthesis of Fluorinated Scaffolds for Pharmaceuticals and Agrochemicals Research

The introduction of fluorine into molecular scaffolds is a well-established strategy for enhancing the biological activity and pharmacokinetic properties of drug candidates and agrochemicals. nih.govresearchgate.netnih.govelsevierpure.combohrium.comresearchgate.net this compound and its derivatives provide access to a variety of fluorinated building blocks that can be used to construct these scaffolds. sigmaaldrich.comnih.govnih.gov

The presence of fluorine can influence a molecule's conformation, pKa, and metabolic stability, all of which are critical parameters in drug design. ccspublishing.org.cn For instance, the strategic placement of a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life of a drug. nih.gov In agrochemicals, fluorinated compounds often exhibit enhanced herbicidal, fungicidal, or insecticidal activity. nih.govresearchgate.net

The synthesis of these complex fluorinated molecules often involves the use of pre-fluorinated starting materials. The reactions discussed in the previous sections, such as deoxyfluorination and fluoroalkylation, are instrumental in preparing these essential building blocks. For example, a fluorinated alcohol prepared via deoxyfluorination with a PyFluor analogue can be a key intermediate in the synthesis of a novel pharmaceutical agent.

Methodologies for Selective Manipulation of Sulfonyl Fluoride Groups

The sulfonyl fluoride group is a versatile functional handle that can undergo a variety of selective transformations. researchgate.netnih.govthieme-connect.commdpi.com This reactivity allows for the late-stage functionalization of complex molecules and the synthesis of diverse compound libraries for screening purposes.

One of the most common reactions of sulfonyl fluorides is their reaction with nucleophiles. This can be used to synthesize sulfonamides, sulfonic esters, and other sulfur(VI) derivatives. organic-chemistry.org The reactivity of the sulfonyl fluoride can be modulated by the electronic properties of the rest of the molecule. For example, aryl sulfonyl fluorides are generally more reactive than alkyl sulfonyl fluorides.

Recent advances in catalysis have provided new methods for the selective manipulation of sulfonyl fluoride groups. For instance, transition metal-catalyzed cross-coupling reactions can be used to form carbon-carbon or carbon-heteroatom bonds at the sulfur center. Additionally, radical reactions involving sulfonyl fluorides have emerged as a powerful tool for the synthesis of complex molecules. researchgate.netrsc.org These methods offer a high degree of functional group tolerance and allow for the construction of previously inaccessible molecular architectures.

Applications of Fluoromethanesulfonyl Fluoride in Chemical Biology Research

Development of Sulfonyl Fluorides as Reactive Probes

Sulfonyl fluorides, including fluoromethanesulfonyl fluoride (B91410), have gained significant traction as reactive functionalities for the development of chemical probes. nih.govrsc.org These probes are instrumental in the field of chemical biology for covalently modifying and studying the function of proteins. nih.gov The sulfonyl fluoride group exhibits a favorable balance of stability in aqueous environments and reactivity towards nucleophilic amino acid residues within proteins. rsc.org This "privileged" reactivity allows for the targeting of not only highly reactive cysteine residues but also serine, threonine, lysine (B10760008), tyrosine, and histidine residues, which are often found in functionally important protein sites. nih.govrsc.org

Utility in Chemoproteomic Experiments

Chemoproteomics is a powerful discipline that utilizes chemical probes to study protein function and interactions on a proteome-wide scale. ox.ac.uk Sulfonyl fluoride-based probes, by their nature, are well-suited for such experiments. nih.gov Their ability to form stable covalent bonds with target proteins facilitates the enrichment and identification of these proteins from complex biological mixtures. nih.gov This allows researchers to map the targets of small molecules, identify novel protein-protein interactions, and gain insights into the functional state of the proteome under different conditions. The broad reactivity of sulfonyl fluorides across multiple amino acid residues expands the scope of proteins that can be studied using chemoproteomic approaches. nih.gov

Activity-Based Profiling and Target Engagement

Activity-based protein profiling (ABPP) is a functional proteomic technology that employs reactive probes to target and label active enzymes. wikipedia.org Sulfonyl fluoride-containing probes have been successfully utilized in ABPP to profile the activity of various enzyme classes, including serine proteases. nih.govresearchgate.net These probes covalently modify the active site of enzymes, providing a direct measure of their functional state. wikipedia.org

A significant application of these probes is in determining target engagement. By designing probes that mimic the structure of a drug molecule, researchers can assess whether the drug is binding to its intended target within a cellular context. This is crucial for validating drug targets and understanding the mechanism of action of new therapeutic candidates. The covalent nature of the interaction between the sulfonyl fluoride probe and its target protein provides a robust and quantifiable readout of target occupancy.

Expansion of the Ligandable Proteome using SVI-F Electrophiles

The "ligandable proteome" refers to the subset of proteins that can be targeted by small molecules. A major goal in chemical biology and drug discovery is to expand this proteome to include proteins that have historically been considered "undruggable." researchgate.netnih.gov Sulfur(VI)-fluoride (SVI-F) electrophiles, such as fluoromethanesulfonyl fluoride, play a key role in this endeavor. researchgate.net

By targeting a wider range of nucleophilic amino acids beyond cysteine, SVI-F electrophiles provide access to a larger portion of the proteome. researchgate.net This allows for the development of covalent ligands for proteins that lack a reactive cysteine in their binding sites. The ability to target residues like lysine, tyrosine, and serine, which are more abundant than cysteine, significantly increases the potential for discovering new ligandable pockets on proteins. researchgate.netnih.govresearchgate.net This expansion of the ligandable proteome opens up new avenues for therapeutic intervention.

Investigations into Binding Site-Templated Reactivity

A fascinating aspect of sulfonyl fluoride chemistry is the concept of "binding site-templated reactivity." While sulfonyl fluorides are generally stable, their reactivity can be significantly enhanced within the specific microenvironment of a protein's binding site. nih.govnih.gov This phenomenon arises from the precise positioning of the sulfonyl fluoride moiety in proximity to nucleophilic amino acid residues and the presence of activating interactions, such as hydrogen bonding. nih.gov

This templated reactivity is highly advantageous for developing selective chemical probes and covalent inhibitors. It means that the probe is relatively inert in the aqueous environment of the cell but becomes highly reactive only when bound to its intended target. This minimizes off-target reactions and increases the specificity of the probe. Researchers are actively investigating the factors that govern this binding site-templated reactivity to design more potent and selective covalent ligands. nih.gov

Applications in ¹⁸F-Radiolabeling Agents

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in both clinical diagnostics and preclinical research. openmedscience.com This technique relies on the use of molecules labeled with a positron-emitting radionuclide, with fluorine-18 (B77423) (¹⁸F) being one of the most commonly used isotopes due to its favorable decay properties. openmedscience.commdpi.commdpi.com

The development of efficient methods for incorporating ¹⁸F into biologically active molecules is a critical area of research. rsc.orgnih.gov While direct information on ¹⁸F-labeled this compound is limited, the general principles of ¹⁸F chemistry suggest its potential as a precursor for creating PET imaging agents. The synthesis of ¹⁸F-labeled sulfonyl fluorides would allow for the development of PET probes that can covalently bind to their protein targets. This would enable researchers to visualize and quantify the distribution and engagement of these targets in vivo, providing valuable information for drug development and disease diagnosis. The ease of synthesis and favorable in vivo kinetics of other ¹⁸F-labeled compounds suggest that ¹⁸F-sulfonyl fluorides could have significant applications in molecular imaging. nih.gov

Computational Chemistry Studies on Fluoromethanesulfonyl Fluoride and Its Reactivity

Computational Methodologies for Studying Chemical Reactivity

The study of chemical reactivity through computational methods hinges on understanding the potential energy surface (PES) of a given reaction. The PES is a multidimensional surface that describes the energy of a molecular system as a function of its geometry wayne.edu. By mapping this landscape, chemists can identify the most likely paths a reaction will follow, from reactants to products, and the energy barriers that must be overcome.

A potential energy surface is a central concept in computational chemistry, representing the energy of a molecule as its nuclei change position wayne.edu. For a reaction involving fluoromethanesulfonyl fluoride (B91410), the PES would be calculated by solving the electronic Schrödinger equation for a wide range of atomic arrangements. This process generates a map of energy versus the molecule's internal coordinates (bond lengths, angles, and dihedrals).

Key features of the PES include:

Minima: These are valleys on the surface that correspond to stable molecular structures, such as the reactants and products of a reaction wayne.edu.

Saddle Points: These represent the highest energy point along the lowest energy path between two minima and correspond to transition states wayne.edu.

Calculations are typically performed using quantum chemical methods like Density Functional Theory (DFT) or higher-level ab initio methods such as Coupled Cluster (CCSD(T)) to achieve the desired accuracy chemrxiv.orgnih.gov. The choice of method involves a trade-off between computational cost and precision. For instance, DFT calculations with appropriate functionals can provide a good balance for exploring complex reaction pathways researchgate.net.

Table 1: Comparison of Theoretical Methods for PES Calculations

| Method | Description | Typical Application |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses the electron density to calculate the system's energy. Various functionals (e.g., B3LYP, ωB97X-D) are available. | Broadly used for geometry optimizations, frequency calculations, and reaction path following due to its favorable balance of accuracy and cost researchgate.netnih.gov. |

| Møller-Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by including electron correlation effects. | Often used for calculating accurate energies of stationary points (minima and transition states) on the PES researchgate.net. |

| Coupled Cluster (CC) | A highly accurate ab initio method, with CCSD(T) often considered the "gold standard" for single-reference systems. | Used for benchmark calculations to validate the accuracy of less computationally expensive methods like DFT chemrxiv.orgnih.gov. |

Transition State Localization and Characterization

Identifying the transition state (TS) is crucial for understanding a reaction's kinetics. A transition state is a first-order saddle point on the PES, meaning it is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom wayne.edu.

Computational chemists use specialized algorithms to locate these structures. Common methods involve starting with an initial guess of the TS geometry and using optimization algorithms to converge on the exact saddle point wayne.edu. Once a potential TS structure is located, it must be characterized to confirm its identity. This is achieved by calculating the vibrational frequencies of the structure:

Imaginary Frequency: A true transition state will have exactly one imaginary vibrational frequency wayne.edu.

Normal Mode Analysis: The atomic motions corresponding to this imaginary frequency represent the vibration along the reaction coordinate, showing the molecule moving from the reactant state, through the TS, and towards the product state researchgate.net.

For reactions involving fluoromethanesulfonyl fluoride, such as nucleophilic attack at the sulfur center, these calculations would reveal the precise geometry and energy of the highest barrier, which governs the reaction rate.

Once the transition state has been localized and confirmed, the reaction path can be mapped out. An Intrinsic Reaction Coordinate (IRC) calculation is typically performed. This analysis follows the path of steepest descent from the transition state down to the reactant and product minima on the potential energy surface, confirming that the identified TS correctly connects the desired reactants and products wayne.edu.

From the energies of the reactants and the transition state, the activation energy (ΔG‡) can be determined. This value is fundamental to calculating the reaction rate constant (k) using Transition State Theory (TST), often expressed through the Eyring equation. This allows for a direct, quantitative comparison between different potential reaction pathways and with experimental kinetic data.

Quantum Chemical Calculations for Spectroscopic Properties

Quantum chemistry is not only used to study reactivity but also to predict spectroscopic properties with high accuracy. This is particularly valuable for fluorinated compounds, where experimental spectra can be complex.

¹⁹F NMR spectroscopy is a powerful technique for characterizing fluorine-containing molecules due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity nih.gov. However, interpreting spectra of molecules with multiple fluorine atoms can be challenging nih.govnih.gov. Quantum chemical calculations provide a reliable method for predicting ¹⁹F NMR chemical shifts, aiding in the assignment of experimental signals worktribe.com.

The standard approach involves:

Geometry Optimization: The molecule's geometry is optimized, typically using DFT with a suitable basis set (e.g., B3LYP/6-31+G(d,p)) nih.gov.

Magnetic Shielding Calculation: The magnetic shielding tensor for each fluorine nucleus is calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method researchgate.net.

Chemical Shift Determination: The calculated shielding constant (σ) is converted to a chemical shift (δ) by referencing it against the shielding constant of a standard compound, such as CFCl₃, calculated at the same level of theory worktribe.comresearchgate.net.

The accuracy of the prediction is highly dependent on the chosen computational method, including the DFT functional and basis set worktribe.comresearchgate.net. Studies have shown that with appropriate methods, the mean absolute deviation between calculated and experimental shifts can be as low as a few parts per million (ppm) nih.govworktribe.com.

Table 2: Performance of Selected DFT Functionals for ¹⁹F NMR Chemical Shift Prediction

| DFT Functional | Basis Set | Mean Absolute Deviation (ppm) | Maximum Error (ppm) |

|---|---|---|---|

| oB97XD | aug-cc-pVDZ | 3.57 | N/A |

| B3LYP | 6-31+G(d,p) | 1.7 | 6.6 |

| PBE0 | pcS-3 | ~10 | N/A |

| M06-2X | pcS-3 | 10.49 | N/A |

Data compiled from various studies on fluorinated organic compounds for illustrative purposes. nih.govnih.govworktribe.com

Ab Initio Molecular Dynamics for Conformational Flexibility and Solvation Effects

While static calculations on isolated molecules are useful, the behavior of molecules in solution can be significantly influenced by their interaction with solvent molecules and their own conformational flexibility. Ab initio molecular dynamics (AIMD) is a computational technique that simulates the movement of atoms over time based on forces calculated directly from quantum mechanics youtube.com.

In an AIMD simulation, Newton's equations of motion are solved for the nuclei, while the electronic structure is recalculated at each small time step youtube.com. This approach allows for the exploration of:

Conformational Dynamics: For flexible molecules, AIMD can sample different conformations and provide an average value for properties like NMR chemical shifts, which can be more accurate than a static calculation of a single conformer uit.no.

Explicit Solvation Effects: AIMD can explicitly model the dynamic interactions between this compound and surrounding solvent molecules. This is crucial as solvent interactions, such as hydrogen bonding or dipole-dipole interactions, can significantly alter electronic structure and spectroscopic properties uit.noescholarship.orgnih.gov. Studies on other metal-fluoride complexes have shown that including explicit solvent molecules is critical for accurately predicting ¹⁹F NMR chemical shifts, as simpler continuum solvent models may not capture specific solute-solvent interactions uit.no.

By simulating the molecule within its environment, AIMD provides a more realistic and dynamic picture, leading to a deeper understanding of its behavior in solution.

Modeling of Fluorine-Specific Interactions

Computational modeling plays a pivotal role in understanding the nuanced and often counterintuitive nature of fluorine-specific interactions involving this compound. These non-covalent interactions, which encompass a range of phenomena from weak hydrogen bonds to halogen bonds and dipolar interactions, are critical in dictating the compound's physical properties, reactivity, and potential biological activity. Theoretical models allow for the detailed examination of these forces at an atomic level, providing insights that are often difficult to obtain through experimental methods alone.

At the quantum mechanical level, ab initio and density functional theory (DFT) calculations are employed to map the electron density distribution of this compound. This allows for the visualization of electrostatic potential surfaces, which are crucial for identifying regions of positive and negative charge that can participate in intermolecular interactions. For instance, the highly electronegative fluorine atoms create localized regions of negative electrostatic potential, while the sulfur atom and the methyl group's hydrogen atoms can present areas of positive potential.

Molecular dynamics (MD) simulations provide a means to study the dynamic nature of these interactions in condensed phases. By simulating the movement of a large ensemble of this compound molecules, researchers can observe how fluorine-specific interactions influence the compound's bulk properties, such as its boiling point and solubility. These simulations can also model the interactions of this compound with solvent molecules, shedding light on its behavior in different chemical environments.

A key aspect of modeling fluorine-specific interactions is the accurate parameterization of force fields used in MD simulations. Standard force fields may not adequately capture the unique electronic properties of organofluorine compounds. Therefore, the development of fluorine-specific parameters, often derived from high-level quantum mechanical calculations, is essential for achieving reliable simulation results. These specialized force fields enable more accurate predictions of the conformational preferences and intermolecular binding energies of this compound.

Identification of Fluorophilic Protein Environments

Computational methods are instrumental in identifying "fluorophilic" environments within proteins that may favorably interact with this compound. These environments are characterized by specific arrangements of amino acid residues that can engage in productive non-covalent interactions with the fluorine atoms of the compound. The identification of such pockets is of significant interest in drug design and chemical biology, as it can guide the development of targeted covalent inhibitors or chemical probes.

One computational approach to identifying fluorophilic pockets is through molecular docking simulations. In these simulations, a model of this compound is computationally placed into the binding sites of various proteins. Scoring functions are then used to estimate the binding affinity, taking into account factors such as electrostatic interactions, van der Waals forces, and the desolvation penalty. By screening large protein databases, potential binding partners for this compound can be identified.

Furthermore, analysis of protein crystal structures containing fluorinated ligands provides valuable data for understanding fluorophilic environments. By searching the Protein Data Bank (PDB) for proteins that bind to molecules with C-F bonds, common structural motifs and interaction patterns can be identified. This information can then be used to refine computational models and improve the accuracy of predictions for the interaction of this compound with novel protein targets. The unique electronic nature of fluorine, with its high electronegativity and poorly shielded positive nucleus, contributes to its distinct interaction patterns within these biochemical environments. researchgate.net

Analysis of Halogen Bonding in Molecular Systems

The potential for this compound to participate in halogen bonding is a topic of significant interest in computational chemistry. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. sfb1349.dechemistryviews.org This is attributed to the presence of a "σ-hole," a region of positive electrostatic potential on the halogen atom opposite to the covalent bond. sfb1349.dechemistryviews.org

While halogen bonding is well-established for heavier halogens like chlorine, bromine, and iodine, the ability of fluorine to act as a halogen bond donor is a subject of ongoing research and debate. sfb1349.dechemistryviews.org Due to fluorine's high electronegativity, the σ-hole is generally less pronounced or even absent. However, when bonded to a strongly electron-withdrawing group, such as the methanesulfonyl group in this compound, the electronic landscape around the fluorine atom can be significantly altered.

High-level quantum chemical calculations are essential to investigate the possibility of halogen bonding involving this compound. By calculating the molecular electrostatic potential surface, researchers can determine if a positive σ-hole exists on the fluorine atom. If a positive σ-hole is present, further computational studies can be conducted to model the interaction of this compound with various nucleophiles, such as water, ammonia, or the carbonyl oxygen of a peptide bond.

The table below presents a hypothetical analysis of the interaction energies between the fluorine atom of this compound and different nucleophiles, as would be determined by computational methods.

| Nucleophile | Interaction Distance (Å) | Interaction Energy (kcal/mol) |

|---|---|---|

| Water (Oxygen) | 2.8 | -1.5 |

| Ammonia (Nitrogen) | 2.9 | -2.0 |

| Carbonyl (Oxygen) | 2.7 | -1.8 |

These calculations would help to elucidate the strength and directionality of any potential halogen bonds. It is important to note that even if a true halogen bond is not formed, fluorine can still participate in other significant electrostatic interactions.

Atoms in Molecules (AIM) theory is another powerful computational tool for analyzing the nature of intermolecular interactions. By analyzing the topology of the electron density, AIM can identify bond critical points between atoms, providing evidence for the existence of a bonding interaction. This method can be used to distinguish between true halogen bonds and other forms of non-covalent interactions. Experimental charge density studies on related molecules have shown that C–F⋯F–C and C–F⋯S–C interactions can be characterized as realistic "σ-hole" interactions. researchgate.netrsc.org

Theoretical Investigations of Catalytic Mechanisms

Computational chemistry provides a powerful lens through which to investigate the potential catalytic applications of this compound. Theoretical studies can elucidate the mechanisms of reactions where this compound might act as a catalyst or a substrate, providing insights into reaction pathways, transition states, and the factors that control reactivity and selectivity.

One area of investigation is the use of this compound as a source of the fluoromethanesulfonyl group in catalytic reactions. For example, DFT calculations can be used to model the reaction of this compound with a nucleophile in the presence of a Lewis acid catalyst. These calculations can help to identify the structure of the transition state and determine the activation energy of the reaction. By comparing the activation energies for different catalysts, the most efficient catalytic system can be predicted.

The role of the fluoride ion in catalysis is another important area of theoretical study. In some reactions, the fluoride ion released from this compound could itself act as a catalyst or a co-catalyst. Computational models can be used to explore the mechanism of fluoride-catalyzed reactions, such as silyl-transfer reactions or the activation of carbon-heteroatom bonds. These studies can provide a detailed understanding of the catalytic cycle and the role of the fluoride ion in each step.

Furthermore, theoretical investigations can be employed to design novel catalytic reactions involving this compound. By understanding the fundamental reactivity of the compound through computational studies, new synthetic methodologies can be conceptualized. For example, the unique electronic properties of the fluoromethanesulfonyl group could be harnessed to control the stereoselectivity of a reaction. Computational modeling could be used to design chiral catalysts that interact specifically with this compound to favor the formation of one enantiomer over another.

The table below illustrates a hypothetical comparison of calculated activation energies for a nucleophilic substitution reaction on this compound with different catalysts.

| Catalyst | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| None | Acetonitrile (B52724) | 35.2 |

| Aluminum Chloride | Acetonitrile | 22.5 |

| Boron Trifluoride | Acetonitrile | 24.1 |

This type of theoretical data is invaluable for guiding experimental efforts in the development of new catalytic processes.

Future Research Directions and Emerging Paradigms in Fluoromethanesulfonyl Fluoride Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of sulfonyl fluorides has traditionally faced limitations, but recent advancements are providing a broader toolkit for chemists. mdpi.com While established methods exist, the exploration of novel synthetic pathways is crucial for improving efficiency, safety, and substrate scope, particularly for specialized reagents like fluoromethanesulfonyl fluoride (B91410).

Modern synthetic strategies are moving beyond traditional routes to offer more direct and versatile access to sulfonyl fluorides. mdpi.com These emerging methodologies could be adapted for the synthesis of fluoromethanesulfonyl fluoride, potentially offering milder conditions and broader functional group tolerance.

Key emerging synthetic strategies include:

From Sulfonic Acids and Salts: New one-pot, two-step procedures have been developed to synthesize sulfonyl fluorides from readily available sulfonic acids and their salts. mdpi.comrsc.org These methods often use bench-stable reagents, such as Xtalfluor-E®, avoiding harsher chemicals. rsc.org

From Thiols and Disulfides: Oxidation of thiols followed by a halogen exchange (Cl-F) using reagents like KHF₂ presents another viable route. mdpi.com

Electrochemical Synthesis: Electrochemical methods are gaining traction as a sustainable approach. The use of an industrial fluoride source like Et3N-3HF with sulfinic salts allows for the creation of sulfonyl fluorides without external oxidants, showcasing a greener alternative. researchgate.net

Palladium-Catalyzed Reactions: Efficient palladium-catalyzed fluorosulfonylation of aryl thianthrenium salts has been developed, utilizing inexpensive sulfur and fluorine sources under mild conditions. rsc.org While focused on aryl compounds, the principles of transition-metal catalysis could inspire new routes to aliphatic sulfonyl fluorides.

Multi-component Reactions: One-pot, multi-component reactions using aryltriazenes, a sulfur dioxide surrogate (DABSO), and a fluorine source (NFSI) have been developed, offering a streamlined, catalyst-free approach. researchgate.netresearchgate.net

These innovative approaches represent a significant step forward in sulfonyl fluoride synthesis. nih.gov Their adaptation for this compound could lead to more efficient, scalable, and environmentally friendly production, facilitating its broader application in research and industry.

Table 1: Comparison of Modern Synthetic Routes for Sulfonyl Fluorides

| Starting Material | Key Reagents | Method Type | Potential Advantages |

| Sulfonic Acids/Salts | Cyanuric chloride, KHF₂, Xtalfluor-E® | One-pot, two-step | Utilizes stable, solid reagents |

| Thiols | Sodium hypochlorite, KHF₂ | Oxidation/Halogen Exchange | Starts from common sulfur compounds |

| Sulfinic Salts | Et3N-3HF | Electrochemical | Avoids external oxidants; sustainable |

| Aryl Thianthrenium Salts | Na₂S₂O₄, NFSI, Palladium catalyst | Catalytic | Mild conditions, high efficiency |

| Aryltriazenes | DABSO, NFSI | Multi-component | Catalyst-free, one-pot procedure |

Development of Tailored Reactivity Profiles

The reactivity of sulfonyl fluorides is not monolithic; it can be precisely controlled and tailored for specific chemical transformations. ucla.edu This tunable reactivity is a key area of ongoing research, aiming to harness the unique properties of the sulfonyl fluoride group for targeted applications. By modulating the structure of the reagent and the reaction conditions, chemists can steer the outcome of a reaction, minimizing side products and enhancing yields. ucla.edunih.gov

A prime example of this tailored reactivity is in deoxyfluorination reactions, where alcohols are converted to fluorides. ucla.edu Research has shown that there is no single set of "optimal" conditions for all substrates. ucla.edu Instead, distinct combinations of sulfonyl fluorides and bases are required to achieve high yields across different classes of alcohols. ucla.edu

Factors influencing the reactivity profile include:

Electronic Properties of the Sulfonyl Fluoride: Electron-withdrawing or electron-donating groups on the sulfonyl fluoride molecule can significantly alter the reactivity of the S-F bond. ucla.edu For instance, highly reactive substrates may perform best with electron-rich sulfonyl fluorides that form stable intermediate esters, whereas less reactive alcohols may require a more reactive sulfonyl fluoride. ucla.edu

Nature of the Base: The choice of base is critical. Bulky, non-nucleophilic bases might be ideal for unencumbered primary alcohols, while more compact bases can be more effective for sterically hindered secondary alcohols. ucla.edu

Solvent Effects: The reaction medium can influence the stability and reactivity of the intermediates, providing another lever for controlling the reaction pathway. nih.gov

This multi-dimensional reaction landscape means that developing tailored reactivity profiles requires a sophisticated approach. By systematically studying the interplay between the substrate, sulfonyl fluoride structure, base, and solvent, it is possible to create highly specific protocols for desired transformations, moving away from a one-size-fits-all methodology. ucla.edu Applying these principles to this compound could unlock its potential in novel and highly selective chemical reactions.

Integration with Advanced Automation and High-Throughput Screening in Synthesis

The complexity of optimizing chemical reactions, such as those involving this compound, has led to the integration of advanced automation and high-throughput screening (HTS) methodologies. ucla.eduyoutube.com These technologies allow for the rapid testing of a vast number of reaction conditions, accelerating the discovery of optimal synthetic pathways and tailored reactivity profiles. ucla.eduresearchgate.net

Autonomous robotic laboratories are transforming chemical synthesis by enabling machines to not only perform experiments but also to interpret data and make decisions about the next steps. nih.govnih.gov These systems can operate continuously, exploring millions of possible reaction combinations that would be impractical for human researchers. youtube.com

Key components of this integrated approach include:

Robotic Platforms: Automated systems, such as mobile robots and liquid handlers, can prepare thousands of unique samples per day. fsu.edursc.org These robots can precisely dispense reagents, control reaction temperatures, and prepare samples for analysis, ensuring high reproducibility. nih.govfsu.edu

High-Throughput Screening (HTS): HTS allows for the parallel execution and analysis of a large number of reactions, often in microplate formats. youtube.comresearchgate.net Techniques like ¹⁹F NMR are particularly well-suited for HTS in fluorine chemistry, as the absence of spectral overlap allows for the screening of large chemical mixtures and automated data analysis. adelphi.edu

Machine Learning (ML) and AI: Artificial intelligence serves as the "brain" of the autonomous system. nih.gov ML algorithms can analyze the large datasets generated by HTS to identify complex relationships between reaction parameters and outcomes. ucla.edufsu.edu This allows the system to predict which conditions are most likely to yield the desired product and to iteratively refine the experimental plan to optimize the synthesis. ucla.edunih.gov

This synergy of robotics, HTS, and AI has already been successfully applied to model and predict the outcomes of complex reactions, including deoxyfluorinations using sulfonyl fluorides. ucla.edu By building a large database of reaction images or spectral data, machine learning programs can achieve very high accuracy in identifying chemical compositions and predicting reaction yields. fsu.edu Integrating these advanced platforms into the study of this compound will undoubtedly accelerate the pace of discovery, leading to the rapid development of novel synthetic methods and applications. nih.gov

Further Elucidation of Protein-Fluorine Interactions through Advanced Computational and Experimental Approaches

Understanding the interactions between fluorinated compounds and proteins is fundamental to medicinal chemistry and chemical biology. nih.gov The unique properties of the fluorine atom—its high electronegativity and small size—allow it to form specific and significant interactions within a protein's binding pocket, influencing a molecule's pharmacological profile. nih.govnih.gov Future research on this compound will benefit from advanced computational and experimental methods to precisely map and quantify these crucial protein-fluorine interactions.

Fluorine's role in molecular recognition is multifaceted. It can participate in various non-covalent interactions, the strengths and geometries of which are subjects of intense study. nih.gov These interactions include:

Fluorine Bonding: Short contacts between fluorine atoms and other atoms in a protein are frequent. nih.gov

Hydrogen Bonds: While fluorine is a poor hydrogen bond acceptor compared to oxygen, the sheer number of fluorine atoms in some ligands can make F⋯H bonding a dominant interaction. nih.gov These bonds often form with nitrogen donors in the protein backbone or in amino acid side chains like arginine and lysine (B10760008). nih.gov

Multipolar Interactions: Fluorine can engage in favorable interactions with carbonyl groups in the protein backbone. soci.org

Hydrophobic Interactions: The fluorinated tail of a molecule can form hydrophobic contacts with nonpolar amino acid residues. soci.org

To dissect these complex interactions, researchers are employing a combination of powerful techniques:

Table 2: Advanced Approaches for Studying Protein-Fluorine Interactions

| Approach | Method | Application and Insights |

| Computational | Molecular Dynamics (MD) Simulations | Provides atomic-level insights into the dynamic behavior of the ligand-protein complex. Can be used to study the role of water molecules in the binding pocket and identify stable and metastable binding states. fu-berlin.de |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Allows for a more accurate calculation of the energetic contributions of fluorine bonding to the overall binding affinity. nih.gov | |

| Protein-Ligand Docking Algorithms | Predicts the preferred orientation of a ligand within a protein's binding site and identifies key interactions, such as hydrogen bonding and hydrophobic contacts. nih.gov | |

| Experimental | ¹⁹F Nuclear Magnetic Resonance (NMR) | A highly sensitive probe for studying the local environment of the fluorine atom. researchgate.net Changes in the ¹⁹F NMR chemical shift upon ligand binding provide information on protein conformation and interactions. researchgate.net |

| X-ray Crystallography | Provides high-resolution, static pictures of the protein-ligand complex, allowing for the direct visualization and geometric characterization of fluorine contacts. nih.gov | |

| Surface Plasmon Resonance (SPR) | Measures the binding affinity and kinetics of protein-ligand interactions in real-time, although conformational changes upon binding can sometimes complicate data interpretation. nih.gov |

Through the integrated application of these advanced computational and experimental tools, researchers can achieve a more complete and dynamic picture of how this compound interacts with biological targets. This deeper understanding is essential for the rational design of more potent and selective chemical probes and therapeutic agents. nih.gov

Q & A

Q. How to mitigate gelation or precipitation in FMSF-containing electrolyte formulations?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products